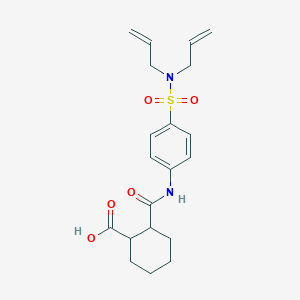
2-((4-(N,N-diallylsulfamoyl)phenyl)carbamoyl)cyclohexane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-(N,N-diallylsulfamoyl)phenyl)carbamoyl)cyclohexane-1-carboxylic acid is a complex organic compound with a unique structure that includes a cyclohexane ring, a sulfonyl group, and a diallylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(N,N-diallylsulfamoyl)phenyl)carbamoyl)cyclohexane-1-carboxylic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity. Detailed synthetic routes and reaction conditions are usually proprietary and can vary depending on the desired application and scale of production .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. These methods often include continuous flow processes, advanced purification techniques, and stringent quality control measures to ensure the final product meets industry standards .
Análisis De Reacciones Químicas
Types of Reactions
2-((4-(N,N-diallylsulfamoyl)phenyl)carbamoyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Aplicaciones Científicas De Investigación
2-((4-(N,N-diallylsulfamoyl)phenyl)carbamoyl)cyclohexane-1-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-((4-(N,N-diallylsulfamoyl)phenyl)carbamoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition, receptor modulation, or signal transduction interference. The exact mechanism depends on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
- 2-({4-[(Diallylamino)sulfonyl]anilino}carbonyl)benzoic acid
- 2-((4-(N,N-diallylsulfamoyl)phenyl)carbamoyl)cyclohexane-1-carboxylic acid derivatives
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C20H26N2O5S |
|---|---|
Peso molecular |
406.5 g/mol |
Nombre IUPAC |
2-[[4-[bis(prop-2-enyl)sulfamoyl]phenyl]carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C20H26N2O5S/c1-3-13-22(14-4-2)28(26,27)16-11-9-15(10-12-16)21-19(23)17-7-5-6-8-18(17)20(24)25/h3-4,9-12,17-18H,1-2,5-8,13-14H2,(H,21,23)(H,24,25) |
Clave InChI |
YWRLXZPIGNNJLG-UHFFFAOYSA-N |
SMILES |
C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CCCCC2C(=O)O |
SMILES canónico |
C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CCCCC2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















